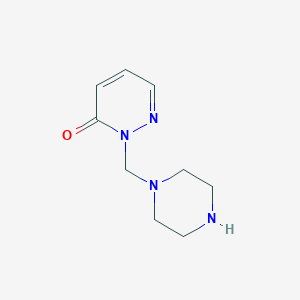
3-(2-Pyrrolidin-1-ylethylamino)azetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate: is a complex organic compound that features a unique structure combining an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfonyl derivatives, while reduction with hydrogen gas can yield fully saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. The presence of the pyrrolidine ring is particularly significant, as it is a common motif in bioactive molecules .
Medicine: In medicinal chemistry, tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its three-dimensional structure and ability to form hydrogen bonds . The azetidine ring may also contribute to the compound’s biological activity by providing a rigid framework that can interact with active sites in proteins .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound features a piperazine ring instead of a pyrrolidine ring, which can lead to different biological activities and binding affinities.
tert-Butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate: The presence of a pyridine ring and a sulfonyl group can significantly alter the compound’s reactivity and biological properties.
Uniqueness: The uniqueness of tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate lies in its combination of an azetidine ring, a pyrrolidine ring, and a tert-butyl ester group. This combination provides a unique three-dimensional structure that can interact with a wide range of biological targets, making it a versatile compound for scientific research .
Propriétés
Formule moléculaire |
C14H27N3O2 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl 3-(2-pyrrolidin-1-ylethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-12(11-17)15-6-9-16-7-4-5-8-16/h12,15H,4-11H2,1-3H3 |
Clé InChI |
DFSQZRGYXYNYIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
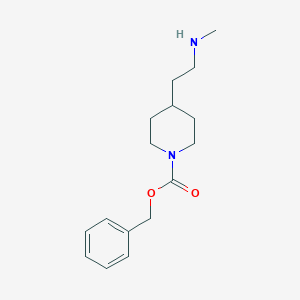
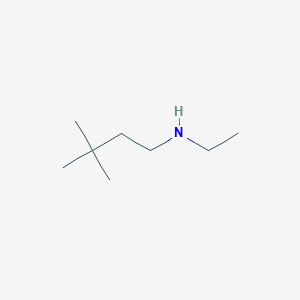
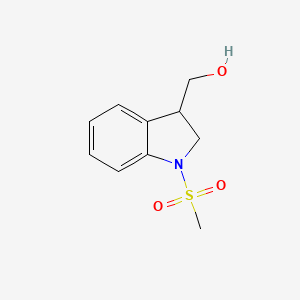



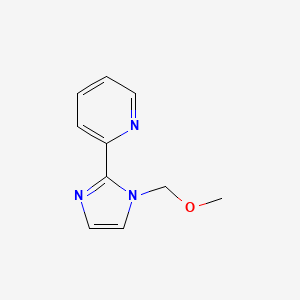
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

